4-(2-Chlorophenyl)oxane
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Overview
Description
4-(2-Chlorophenyl)oxane is an organic compound characterized by a six-membered oxane ring with a 2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)oxane typically involves the reaction of 2-chlorophenyl magnesium bromide with tetrahydropyran. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The mixture is then refluxed, and the product is isolated through distillation and purification processes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the oxane ring into more saturated forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane carboxylic acids, while reduction can produce tetrahydropyran derivatives .
Scientific Research Applications
4-(2-Chlorophenyl)oxane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)oxane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Tetrahydropyran: A structurally related compound with a similar oxane ring but without the chlorophenyl substituent.
2-Chlorophenyl derivatives: Compounds with the 2-chlorophenyl group attached to different core structures.
Uniqueness: 4-(2-Chlorophenyl)oxane is unique due to the combination of the oxane ring and the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-(2-chlorophenyl)oxane |
InChI |
InChI=1S/C11H13ClO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
ITYHMMKKSXKXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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